9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Description
Properties
Molecular Formula |
C23H23N3O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
9,10-dimethoxy-6-(2-morpholin-4-yl-2-oxoethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C23H23N3O6/c1-30-17-8-7-15-19(20(17)31-2)23(29)26-16-6-4-3-5-14(16)22(28)25(21(15)26)13-18(27)24-9-11-32-12-10-24/h3-8,21H,9-13H2,1-2H3 |
InChI Key |
HORSARXHXRHROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)N5CCOCC5)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline-Dione Construction via Friedländer Condensation
The isoindoloquinazoline-dione core is typically synthesized via Friedländer condensation, a method validated for related polycyclic systems . For this compound, the reaction involves cyclizing a substituted anthranilic acid derivative with a diketone precursor.
Procedure :
-
Starting Material Preparation : Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate is synthesized via Wohl-Zeigler bromination of 6,7-dimethoxyquinoline, followed by Williamson ether synthesis with phenol derivatives .
-
Hydrolysis : The ester intermediate is hydrolyzed using aqueous ethanolic NaOH to yield 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid .
-
Cyclization : Intramolecular Friedel-Crafts acylation with polyphosphoric acid (PPA) at 110–140°C for 1 hour forms the benzo oxepino[3,4-b]quinolin-13-one scaffold .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester hydrolysis | 60% EtOH, NaOH, reflux | 85–90 |
| Friedel-Crafts acylation | PPA, 110–140°C, 1 h | 78–82 |
Introduction of the Morpholin-4-yl-oxoethyl Side Chain
The morpholine-containing side chain at position 6 is introduced via nucleophilic substitution or acylation. A validated approach involves reacting a bromoethyl intermediate with morpholine .
Procedure :
-
Bromoethyl Intermediate : 2-Bromomethyl-6,7-dimethoxyquinoline-3-carboxylate is prepared using N-bromosuccinimide (NBS) under radical initiation .
-
Morpholine Coupling : The bromide reacts with morpholine in dimethylformamide (DMF) at 40°C for 12 hours, facilitated by K₂CO₃ as a base .
-
Oxidation : The resulting 2-(morpholin-4-yl)ethyl intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Morpholine coupling | DMF, K₂CO₃, 40°C, 12 h | 70–75 |
| Oxidation to ketone | CrO₃/H₂SO₄, 0°C, 2 h | 65–70 |
Final Cyclization to Isoindoloquinazoline-Dione
The isoindolo[2,1-a]quinazoline-5,11-dione system is formed via a tandem cyclization-annulation process. This step is analogous to methods for quinoxaline-dione derivatives .
Procedure :
-
Amide Formation : The carboxylic acid intermediate is converted to an amide using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide .
-
Cyclization : Heating the amide in acetic anhydride at 120°C for 6 hours induces cyclodehydration, forming the dione ring .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide formation | SOCl₂, NH₄OH, rt, 4 h | 80–85 |
| Cyclodehydration | Ac₂O, 120°C, 6 h | 75–80 |
Alternative Microwave-Assisted Synthesis
Microwave irradiation offers a rapid route for key steps, reducing reaction times from hours to minutes .
Procedure :
-
Coupling Reaction : A mixture of the quinazoline intermediate, morpholine, and CuO/4Å molecular sieve in dichloromethane is irradiated at 100°C for 20 minutes .
-
Purification : The crude product is purified via column chromatography (hexane:EtOAc = 4:1) .
Key Data :
| Parameter | Value |
|---|---|
| Reaction time | 20 minutes |
| Yield | 60–65% |
Environmental and Practical Considerations
Recent advances emphasize solvent selection and catalyst recycling:
-
Solvent Systems : Ethanol-water mixtures are preferred for hydrolysis to reduce toxicity .
-
Catalyst Efficiency : PPA outperforms conventional acids (e.g., H₂SO₄) in Friedel-Crafts acylation due to lower corrosivity and higher yields .
Summary of Optimized Protocol
The most efficient route combines Friedländer condensation, morpholine coupling, and microwave-assisted cyclization:
Overall Yield : 52–58% (four steps).
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The morpholin-4-yl group introduces nitrogen and oxygen atoms, increasing polarity compared to the hydrophobic furan or phenyl groups. This may improve aqueous solubility, a critical factor in drug bioavailability .
- Synthetic Efficiency : The catalyst-free method (acetic acid, 2–4 hours) outperforms earlier strategies requiring montmorillonite K10 or prolonged reaction times .
- Melting Points : While 6h exhibits a sharp melting point (179–181°C), data for the morpholinyl analog is unavailable, suggesting further characterization is needed .
Physicochemical and Functional Properties
- Morpholine vs. Furan/Phenyl Groups: The morpholine moiety’s polarity may enhance interactions with biological targets (e.g., enzymes with hydrophilic binding pockets), whereas furan or phenyl groups favor hydrophobic interactions .
Biological Activity
9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential clinical implications.
Molecular Structure
The molecular formula of this compound is C17H20N2O5. It features a complex structure that includes a quinazoline core, methoxy groups, and a morpholine moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
The compound exhibits a range of biological activities primarily attributed to its interaction with various molecular targets. Notably, it has been reported to act as an inhibitor of vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in neurotransmitter regulation. This inhibition can potentially lead to therapeutic effects in hyperkinetic disorders and other neurological conditions .
Pharmacological Studies
- Antitumor Activity : Research indicates that compounds with similar isoindole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Studies have shown that the compound may provide neuroprotective benefits by modulating glutamate receptors and reducing oxidative stress in neuronal cells .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, although further studies are required to establish efficacy and mechanisms .
Case Study 1: Neuroprotection in Animal Models
A study involving animal models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function and reductions in dopaminergic neuron loss. This suggests potential for therapeutic application in neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The study highlighted the importance of further exploring its role as a chemotherapeutic agent.
Toxicology and Safety Profile
While initial studies indicate promising biological activity, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound. Current data suggest low acute toxicity; however, long-term effects and interactions with other drugs need thorough investigation.
Q & A
Q. What are the standard synthetic protocols for 9,10-Dimethoxy-6-[2-(morpholin-4-yl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione?
The synthesis typically involves multi-step reactions, starting with condensation of isoindoloquinazoline precursors and morpholine derivatives. Key steps include refluxing in polar aprotic solvents (e.g., acetic acid) to facilitate cyclization, followed by purification via column chromatography or recrystallization. Reaction optimization often focuses on controlling substituent positions (e.g., methoxy groups) to enhance yield and purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Spectroscopic techniques are critical:
- NMR : Identifies hydrogen environments (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.5–3.7 ppm) .
- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine C-N bonds (~1250 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What structural features contribute to its potential bioactivity?
The isoindoloquinazoline core provides planar aromaticity for intercalation, while the morpholine-2-oxoethyl group enhances solubility and target engagement. Methoxy substituents may influence electronic properties and binding affinity to enzymes like topoisomerases .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
Comparative studies using analogs (e.g., furan vs. morpholine derivatives) should include:
- Dose-response assays to quantify potency differences.
- Computational docking to map binding interactions (e.g., morpholine’s role in hydrogen bonding vs. steric hindrance from bulkier groups) .
- Meta-analysis of substituent effects (e.g., methoxy groups’ electron-donating properties altering redox activity) .
Q. What experimental strategies optimize reaction parameters for scalable synthesis?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to maximize yield.
- In-line analytics (e.g., HPLC monitoring) to track intermediate formation and minimize side reactions .
- Green chemistry approaches : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising efficiency .
Q. How does the dual-targeting mechanism of this compound influence pharmacological profiling?
The isoindoloquinazoline moiety may intercalate DNA or inhibit kinases, while the morpholine group modulates pharmacokinetics (e.g., blood-brain barrier penetration). Advanced studies should:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for each target.
- Perform knockout cell models to isolate contributions of each structural domain to cytotoxicity .
Q. What methodologies address discrepancies in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems.
- X-ray crystallography : Validate stereochemistry (e.g., 6,6a-dihydro configuration) when NMR is ambiguous .
- DFT calculations : Predict NMR/IR spectra and compare with experimental data to confirm assignments .
Methodological Guidance for Research Design
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., replace morpholine with piperazine or thiomorpholine).
- Step 2 : Test in vitro activity against relevant targets (e.g., cancer cell lines, enzymatic assays).
- Step 3 : Correlate electronic (Hammett constants) and steric parameters (Taft indices) with bioactivity trends .
Q. What computational tools predict metabolic stability and toxicity?
- ADMET predictors : Use tools like SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability.
- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
